n-Methyldicarbonimidic diamide
Description
n-Methyldicarbonimidic diamide (IUPAC name: N-Methylimidodicarbonimidic diamide) is a nitrogen-rich organic compound characterized by a central imidodicarbonimidic backbone with a methyl group substitution at one of the nitrogen atoms. Its core structure consists of alternating imino (-NH-) and carbonyl (C=O) groups, forming a planar, conjugated system. The methyl substitution confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .
This compound is part of the broader diamide family, which includes derivatives with diverse substituents (e.g., aryl, alkyl, or heterocyclic groups). Diamides are widely studied for applications in medicinal chemistry (e.g., cytotoxic agents) and agrochemistry (e.g., insecticides) due to their ability to interact with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C3H8N4O |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
carbamimidoyl N'-methylcarbamimidate |
InChI |
InChI=1S/C3H8N4O/c1-7-3(6)8-2(4)5/h1H3,(H3,4,5)(H2,6,7) |
InChI Key |
FJBRHAVATZPXMC-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)OC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Methyldicarbonimidic diamide is typically synthesized through the reaction between dimethylamine hydrochloride and dicyano diamide. The reaction is carried out at temperatures ranging from 120-140°C for about 4 hours, yielding approximately 69% of the product . This method is efficient and commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method involves the use of thin layer chromatography (TLC) plates and microwave irradiation at 540 W for intervals of 40 seconds over a period of 5 minutes . This approach is eco-friendly and minimizes the use of organic solvents.
Chemical Reactions Analysis
Reactivity with Carbonyl Compounds
The amidine groups participate in condensation reactions with aldehydes or ketones to form heterocycles. For example:
-
Reaction with aryl aldehydes :
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | DMSO, 40°C | N-Methylbenzimidazole | 75% |
Cyclization Reactions
n-Methyldicarbonimidic diamide acts as a precursor in heterocycle synthesis:
-
Formation of guanidine-containing macrocycles :
-
Copper-catalyzed C–N coupling :
Reductive Alkylation
The amidine nitrogen undergoes reductive alkylation with ketones or aldehydes:
| Substrate | Reducing Agent | Product | Yield |
|---|---|---|---|
| Acetone | NaBH₄ | N-Isopropyl derivative | 68% |
Coordination Chemistry
The amidine nitrogens act as ligands for transition metals:
-
Cu(II) complexes : Forms stable complexes used in catalysis for C–N bond formation .
-
Application : Catalyzes cross-coupling reactions with aryl halides (e.g., Suzuki-Miyaura) .
Acid-Base Behavior
This compound exhibits strong basicity due to resonance-stabilized amidinium ions:
Biological Interactions
While not directly studied, structural analogs like diamide insecticides target ryanodine receptors via steric hindrance and contact loss . This suggests potential bioactivity in this compound derivatives.
Stability and Degradation
Scientific Research Applications
n-Methyldicarbonimidic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methyldicarbonimidic diamide involves its interaction with specific molecular targets and pathways. For example, in the case of metformin hydrochloride, the compound exerts its effects by inhibiting hepatic glucose production and improving insulin sensitivity . The molecular targets involved include enzymes and receptors related to glucose metabolism.
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for n-Methyldicarbonimidic diamide derivatives, and how can purity be optimized?
- Methodological Answer: The synthesis of diamide derivatives typically involves acyl chloride intermediates reacting with amines under controlled conditions. For example, a two-step process (Schemes 1 and 2 in ) uses MES buffer for pH stabilization and ethanol as a solvent. Key parameters include reaction time (6–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for acyl chloride:amine). Post-synthesis purification via column chromatography or recrystallization improves purity, with yields ranging from 63% to 72% . Characterization via IR, ¹H/¹³C NMR, and LC-MS/MS is critical to confirm structural integrity and rule out byproducts .
Q. How do spectroscopic techniques differentiate this compound from structurally similar compounds?
- Methodological Answer: IR spectroscopy identifies characteristic amide I (1640–1680 cm⁻¹) and amide II (1520–1560 cm⁻¹) bands. ¹H NMR distinguishes methyl groups (δ 2.8–3.2 ppm for N-methyl) and aromatic protons (if present). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the imidodicarbonimidic backbone. LC-MS/MS further verifies molecular weight (e.g., m/z 129.1 for the parent ion) and fragmentation patterns .
Q. What in vitro assays are suitable for evaluating the biological activity of diamide derivatives?
- Methodological Answer: Standard assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values, e.g., 45.88 µg/mL for compound I) .
- Antimicrobial activity : Broth microdilution (MIC/MBC against E. coli or S. aureus) .
- Urease inhibition : Spectrophotometric quantification of urea hydrolysis rates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
Advanced Research Questions
Q. How do target-site mutations in pests confer resistance to diamide insecticides, and what experimental strategies can elucidate these mechanisms?
- Methodological Answer: Resistance in Lepidoptera (e.g., diamondback moth) is linked to RyR (ryanodine receptor) mutations (e.g., G4946E or I4790M), which reduce diamide binding affinity. Techniques include:
- Functional genomics : CRISPR/Cas9-edited RyR variants expressed in Xenopus oocytes for calcium flux assays .
- Radioligand binding : Competition assays using ³H-labeled diamides to quantify dissociation constants (Kd) .
- Fitness cost analysis : Lifecycle studies comparing resistant vs. susceptible strains under stress (e.g., temperature, nutrient limitation) .
Q. What experimental designs mitigate confounding variables in diamide crosslinking studies for biomaterial applications?
- Diamide concentration : 2.5–5 mmol/L in ethanol-MES buffer (pH 5.5–6.0) for optimal collagen fiber alignment.
- Sterilization compatibility : Post-treatment gamma irradiation (25–35 kGy) to avoid collagen denaturation.
- Morphometric validation : SEM/TEM for fiber diameter (e.g., 100–150 nm in experimental groups vs. 80 nm in controls) and polarized light microscopy for collagen type I/III ratios .
Q. How can computational modeling predict the environmental fate and non-target toxicity of diamide derivatives?
- Methodological Answer:
- QSAR models : Correlate logP, molecular weight, and electronic parameters (e.g., HOMO/LUMO) with bioaccumulation potential .
- Ecotoxicity assays : Daphnia magna acute toxicity (48-hour LC₅₀) and soil microbial diversity analysis via 16S rRNA sequencing .
- Degradation studies : HPLC-MS to track hydrolysis/metabolite formation under UV light or microbial action .
Data Contradictions and Resolution
Q. Conflicting reports on diamide-induced oxidative stress in cellular models: How to reconcile these findings?
- Methodological Answer: Discrepancies arise from diamide concentration thresholds. For example, 0.1 mM diamide may not deplete protein thiols (per ’s fluorescence assays), while ≥0.5 mM alters redox balance and morphology. Standardize protocols using:
- Thiol quantification : Ellman’s reagent (DTNB) for free -SH groups.
- ROS probes : DCFH-DA for intracellular ROS levels .
- Control experiments : Co-treatment with antioxidants (e.g., NAC) to isolate diamide-specific effects .
Q. Divergent results in diamide-mediated RyR modulation: What factors influence functional outcomes?
- Methodological Answer: Species-specific RyR isoform expression (e.g., insect vs. mammalian) and assay conditions (e.g., calcium concentration, pH) critically impact results. Use:
- Isoform-specific antibodies : Western blot to confirm RyR expression profiles.
- Single-channel recordings : Patch-clamp electrophysiology to assess open probability and conductance .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
